4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride
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Overview
Description
4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride is a compound that features a piperidine ring and an oxazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation or cyclization reactions, while the oxazole ring can be formed through cyclization of amino alcohols with suitable reagents .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-aminopiperidine: A precursor in the synthesis of various pharmaceuticals.
4-benzylpiperidine: Known for its antiviral properties.
4-(4-fluorobenzyl)piperidine: Investigated for its antimalarial activity.
Uniqueness
4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride is unique due to its combined piperidine and oxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
CAS No. |
2751621-75-5 |
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Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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